2-(Piperazin-1-ylsulfonyl)benzoic acid
Overview
Description
2-(Piperazin-1-ylsulfonyl)benzoic acid is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.31 g/mol . It is widely used in various fields of research, including medical, environmental, and industrial research. This compound is known for its ability to maintain a constant pH level, making it a valuable zwitterionic buffer in biological and biochemical experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylsulfonyl)benzoic acid typically involves the reaction of piperazine with benzoic acid derivatives under specific conditions. One common method includes the use of sulfonyl chloride derivatives to introduce the sulfonyl group onto the benzoic acid moiety. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used
Scientific Research Applications
2-(Piperazin-1-ylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a buffer in biochemical assays and experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and as a stabilizing agent in formulations .
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-ylsulfonyl)benzoic acid involves its ability to act as a buffer, maintaining a stable pH in various environments. This property is crucial in biochemical and biological experiments where pH stability is essential for accurate results. The compound interacts with hydrogen ions, either accepting or donating them to maintain the desired pH level .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)benzoic acid: Similar structure but lacks the sulfonyl group.
Benzoic acid: A simpler structure without the piperazine and sulfonyl groups.
Sulfonylbenzoic acid: Contains the sulfonyl group but lacks the piperazine moiety .
Uniqueness
2-(Piperazin-1-ylsulfonyl)benzoic acid is unique due to the presence of both the piperazine and sulfonyl groups, which confer specific chemical properties such as enhanced buffering capacity and reactivity in various chemical reactions. This makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-piperazin-1-ylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-11(15)9-3-1-2-4-10(9)18(16,17)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTBWKZGYHGAFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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